
alpha-Glucose-1-phosphate disodium tetrahydrate
Overview
Description
α-D-Glucose-1-phosphate disodium tetrahydrate (CAS: 56401-20-8) is a phosphorylated glucose derivative with the molecular formula C₆H₁₁Na₂O₉P·4H₂O and a molecular weight of 322.11 g/mol . It is a key intermediate in glycogen metabolism (the "Cori ester") and serves as a substrate in enzymatic reactions, particularly in carbohydrate biosynthesis and degradation pathways . This compound is water-soluble and requires storage in cool, dry conditions away from oxidizing agents to maintain stability . It is widely used in chemical, pharmaceutical, and biochemical research, including studies on carbohydrate metabolism and enzyme kinetics .
Mechanism of Action
Target of Action
Phocytan, also known as ALPHA-D-GLUCOSE-1-PHOSPHATE DISODIUM SALT TETRAHYDRATE, interacts with several targets in the body. These include Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase, muscle form , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and glycogenolysis.
Mode of Action
Phocytan interacts with its targets to influence their activity. For instance, it can act as a substrate for the enzyme Phosphoglucomutase , which converts it into D-glucose-6-phosphate . This compound is a key player in glycolysis and other metabolic pathways.
Biochemical Pathways
Phocytan affects several biochemical pathways. It is involved in the glycolysis pathway where it is converted into D-glucose-6-phosphate . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . These transformations allow Phocytan to participate in various metabolic processes, contributing to energy production and other cellular functions.
Pharmacokinetics
The pharmacokinetics of Phocytan involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the phosphate ion is eliminated by the kidneys, with the majority being re-absorbed by the proximal tubule .
Biochemical Analysis
Biochemical Properties
Phocytan is involved in various biochemical reactions. It is a precursor in the biosynthesis of UDP-glucose, the glucose donor in glycogen biosynthesis . Phocytan can be formed during glycogen breakdown via phosphorolytic cleavage of glycogen by glycogen phosphorylase . It interacts with enzymes such as phosphomannomutase/phosphoglucomutase, glycogen phosphorylase, maltodextrin phosphorylase, glucose-1-phosphatase, and glucose-1-phosphate thymidylyltransferase .
Cellular Effects
Phocytan influences various cellular processes. It plays a crucial role in glycogen metabolism . It is used in cellular catabolism and serves as an intermediate in chemical and pharmaceutical research
Molecular Mechanism
At the molecular level, Phocytan exerts its effects through various mechanisms. It is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .
Metabolic Pathways
Phocytan is involved in several metabolic pathways. It is an intermediate in glycogen metabolism . It is a precursor in the biosynthesis of UDP-glucose, the glucose donor in glycogen biosynthesis .
Biological Activity
Alpha-Glucose-1-phosphate disodium tetrahydrate (α-D-glucose-1-phosphate) is a phosphorylated glucose derivative that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.
- Molecular Formula : C₆H₁₁Na₂O₉P · 4 H₂O
- Molar Mass : 376.2 g/mol
- CAS Number : 56401-20-8
- Solubility : Highly soluble in water (50 mg/mL) forming a clear, colorless solution .
Biological Functions
Alpha-D-glucose-1-phosphate serves as an essential intermediate in carbohydrate metabolism. It is involved in:
- Glycogen Metabolism : Acts as a substrate for glycogen synthesis, where it is converted to UDP-glucose, a key glucosyl donor in glycosylation reactions .
- Calcium Transport : Research indicates that glucose-1-phosphate enhances intestinal calcium transport, suggesting its role in mineral absorption and bone health .
- Energy Production : Functions in the glycolytic pathway and can be converted to glucose-6-phosphate, which is crucial for energy production and metabolic processes.
Alpha-D-glucose-1-phosphate exerts its biological effects primarily through enzymatic pathways:
- Enzymatic Conversion : It can be converted by phosphoglucomutase into glucose-6-phosphate, which enters glycolysis or the pentose phosphate pathway, influencing energy metabolism .
- Glycosylation Reactions : As a glucosyl donor, it participates in the synthesis of various glycoconjugates necessary for cellular functions and signaling pathways .
Applications in Research
Alpha-D-glucose-1-phosphate has been utilized in various studies and applications:
- Total Parenteral Nutrition (TPN) : It is used as a source of glucose and phosphate for patients requiring intravenous nutrition .
- Drug Development : Investigated for its potential role in enhancing drug delivery systems due to its ability to modify glycan structures on therapeutic agents .
Case Studies
Several studies highlight the biological activity of alpha-D-glucose-1-phosphate:
- Calcium Absorption Study :
- Glycogen Synthesis Research :
- Enzymatic Activity Investigation :
Comparative Analysis Table
Property/Activity | Alpha-D-Glucose-1-Phosphate | Other Phosphorylated Sugars |
---|---|---|
Role in Glycogen Synthesis | Yes | Yes |
Calcium Transport Enhancement | Yes | No |
Solubility | High | Variable |
Use in TPN | Yes | Limited |
Scientific Research Applications
Metabolic Pathways
Alpha-D-glucose-1-phosphate is a crucial intermediate in carbohydrate metabolism. It plays a vital role in the conversion of glycogen to glucose through glycogen phosphorylase, facilitating energy release during metabolic processes. This compound is also involved in the biosynthesis of UDP-glucose, an essential glucose donor in various biosynthetic pathways .
Table 1: Key Metabolic Functions of α-D-Glucose-1-Phosphate
Function | Description |
---|---|
Glycogenolysis | Converts glycogen to glucose-1-phosphate |
UDP-Glucose Synthesis | Precursor for UDP-glucose biosynthesis |
Energy Metabolism | Facilitates energy production from stored glycogen |
Pharmaceutical Applications
Alpha-D-glucose-1-phosphate is utilized in total parenteral nutrition (TPN) and phosphate replacement therapy. It helps correct low phosphate levels in patients, particularly those unable to consume food orally . Its role as a glycogen phosphorylase inhibitor positions it as a potential therapeutic agent for managing conditions like type 2 diabetes .
Case Study: Use in TPN
In clinical settings, α-D-glucose-1-phosphate has been incorporated into TPN formulations to ensure adequate carbohydrate and phosphate supply for patients undergoing long-term intravenous feeding. Studies have shown that its inclusion improves metabolic stability and nutrient delivery .
Agricultural Applications
In agriculture, α-D-glucose-1-phosphate has been explored as a growth enhancer for plants. It aids in starch synthesis and energy storage within plant tissues, enhancing overall growth rates and yield . Research indicates that its application can significantly improve the efficiency of starch conversion processes in crops like potatoes.
Table 2: Agricultural Benefits of α-D-Glucose-1-Phosphate
Application | Effect |
---|---|
Starch Synthesis | Enhances starch production in tuber crops |
Growth Enhancement | Promotes overall plant growth and yield |
Nutrient Mobilization | Improves nutrient uptake efficiency |
Environmental Impact
Research has also highlighted the environmental significance of α-D-glucose-1-phosphate. It participates in phosphorus cycling, contributing to the bioavailability of phosphorus in soil systems . Studies on its adsorption and desorption behavior on mineral surfaces have provided insights into its role in environmental phosphorus dynamics .
Q & A
Basic Research Questions
Q. What are the key chemical properties and biological significance of α-D-glucose-1-phosphate disodium tetrahydrate in metabolic studies?
α-D-Glucose-1-phosphate disodium tetrahydrate (CAS 56401-20-8) is a critical intermediate in glycogen metabolism and carbohydrate biosynthesis. Its molecular formula (C₆H₁₁Na₂O₉P·4H₂O) and stability in hydrated form make it suitable for enzymatic assays, particularly those involving phosphoglucomutase or glycogen synthase . Its role as a "Cori ester" underscores its importance in glycolysis and gluconeogenesis pathways, where it serves as a substrate for studying enzyme kinetics or metabolic flux .
Q. How should researchers handle and store α-D-glucose-1-phosphate disodium tetrahydrate to ensure experimental reproducibility?
The compound is hygroscopic and requires storage at -20°C in airtight containers with desiccants to prevent hydrolysis. Prior to use, verify purity (≥98% by HPLC) and reconstitute in ultrapure water or buffered solutions (pH 6.5–7.5) to avoid phosphate group degradation. Avoid repeated freeze-thaw cycles to maintain structural integrity .
Q. What methodologies are recommended for quantifying α-D-glucose-1-phosphate in enzymatic assays?
Use coupled enzymatic assays with phosphoglucomutase and glucose-6-phosphate dehydrogenase, monitoring NADH production via spectrophotometry (340 nm). Alternatively, high-performance anion-exchange chromatography (HPAEC-PAD) provides precise quantification in complex matrices, such as cell lysates .
Advanced Research Questions
Q. How can structural insights into α-D-glucose-1-phosphate binding to enzymes inform experimental design?
X-ray crystallography studies of phosphoglucomutase complexes (e.g., PDB entries) reveal that the α-anomeric configuration of the substrate is critical for active-site recognition. Design mutational studies (e.g., active-site residues like Ser/Thr) to probe binding affinity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What experimental strategies address contradictions in reported enzymatic activity data for α-D-glucose-1-phosphate-dependent systems?
Discrepancies often arise from variations in cofactor concentrations (e.g., Mg²⁺), buffer ionic strength, or enzyme isoforms. Standardize assay conditions using USP-grade reagents and validate via interlaboratory comparisons. For example, Koropatkin et al. (2004) resolved activity conflicts in Salmonella typhi enzymes by optimizing Mg²⁺ concentrations .
Q. How can α-D-glucose-1-phosphate disodium tetrahydrate be utilized in synthetic biology for carbohydrate engineering?
The compound serves as a precursor for enzymatic synthesis of glucuronic acid derivatives or nucleotide sugars (e.g., UDP-glucose). Use recombinant sucrose phosphorylase (e.g., from Leuconostoc mesenteroides) in immobilized enzyme reactors to enhance yield and scalability .
Q. What are the implications of batch-to-batch variability in α-D-glucose-1-phosphate purity for structural studies?
Impurities (e.g., inorganic phosphate or β-anomers) can skew enzyme kinetics or crystallography results. Implement rigorous QC protocols: NMR (¹H/³¹P) for anomeric purity, ICP-MS for sodium content, and mass spectrometry for hydrate consistency .
Q. Methodological Resources
- Enzymatic Assays : Berg et al. (2002) outline protocols for glycogen metabolism studies .
- Structural Analysis : Koropatkin & Holden (2004) provide crystallography workflows for substrate-enzyme complexes .
- Synthesis Optimization : Goedl et al. (2007) detail immobilized enzyme systems for α-D-glucose-1-phosphate production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Glucose-6-Phosphate Salts
Key Differences :
- Phosphate Group Position : α-D-Glucose-1-phosphate has a phosphate group on the C1 position of the glucose ring, whereas glucose-6-phosphate (G6P) derivatives are phosphorylated at the C6 position . This structural distinction dictates their roles in metabolic pathways.
Physicochemical Properties :
Cation Variants: Potassium vs. Sodium Salts
α-D-Glucose-1-phosphate dipotassium salt dihydrate (CAS: 29732-59-0) differs in its counterion (K⁺ vs. Na⁺), affecting solubility and stability:
- Sodium salts (e.g., α-D-Glucose-1-phosphate disodium tetrahydrate) are typically more hygroscopic, requiring stringent storage conditions .
- Potassium salts may exhibit higher solubility in polar solvents due to larger ionic radius and lower lattice energy .
Sugar Backbone Variants: Galactose-1-Phosphate
α-D-Galactose-1-phosphate dipotassium salt pentahydrate (CAS: 19046-60-7) shares structural similarity but replaces glucose with galactose:
- Metabolic Role : Galactose-1-phosphate is a key intermediate in the Leloir pathway for galactose metabolism, whereas glucose-1-phosphate participates in glycogen pathways .
- Stability : Galactose-1-phosphate derivatives are less stable in aqueous solutions due to the axial C4 hydroxyl group in galactose, which increases susceptibility to hydrolysis .
Hydration State Variants
Hydration significantly impacts molecular weight and stability:
Tetrahydrate forms generally exhibit lower hygroscopicity compared to anhydrous or dihydrate salts .
Properties
IUPAC Name |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.4H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;/h2-10H,1H2,(H2,11,12,13);;;4*1H2/q;2*+1;;;;/p-2/t2-,3-,4+,5-,6-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXMOHFFQYLBED-CXWKFSMRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19Na2O13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | alpha-D-Glucose 1-phosphate disodium salt | |
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CAS No. |
150399-99-8, 56401-20-8 | |
Record name | alpha-Glucose-1-phosphate disodium tetrahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399998 | |
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Record name | α-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.668 | |
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Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DISODIUM TETRAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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